2-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride
Overview
Description
2-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both sulfur and nitrogen atoms in the thiazole ring imparts unique chemical properties to the compound, making it a valuable scaffold for the development of new drugs and bioactive molecules.
Mechanism of Action
Target of Action
It is used in the synthesis of certain biochemical compounds , suggesting that it may interact with various biological targets.
Biochemical Pathways
Given its use in the synthesis of certain biochemical compounds , it may influence various biochemical pathways.
Result of Action
It’s known that the compound is used in the synthesis of certain biochemical compounds , which suggests it may have significant molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
2-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, including those involved in the synthesis of diamide derivatives as FXa inhibitors . The compound’s interactions with these biomolecules are crucial for its function as an antithrombotic agent. Additionally, it has been used as a reagent in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, thiazole derivatives, including this compound, have been shown to exhibit antimicrobial, antifungal, antiviral, and antitumor activities . These effects are mediated through interactions with cellular receptors and enzymes, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as FXa, which is crucial for its antithrombotic activity . The compound’s ability to bind to these enzymes and inhibit their activity results in changes in gene expression and cellular function, contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives, including this compound, exhibit high stability under specific storage conditions . Prolonged exposure to certain conditions may lead to degradation and reduced efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antithrombotic activity, without significant adverse effects . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and function. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, contributing to its overall biochemical activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions are essential for its therapeutic efficacy and bioavailability.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its function and interaction with cellular biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with 2-chloro-3,5-dinitropyridine in the presence of a base such as sodium carbonate. This reaction leads to the formation of the thiazole ring, which is then fused with the pyridine ring through subsequent steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the industrial production methods .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the nitro groups to amino groups, which can further react to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted thiazolo[5,4-c]pyridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, including as an antimicrobial, anti-inflammatory, and anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydro-5-methylthiazolo[5,4-c]pyridine-2-carboxylic acid
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
Uniqueness
Compared to similar compounds, 2-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride exhibits unique properties due to the presence of the hydrochloride group, which can enhance its solubility and stability. This makes it a more versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S.ClH/c1-5-9-6-2-3-8-4-7(6)10-5;/h8H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHYSLPVAOSCOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)CNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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